3'-Monoiodothyronine

Übersicht

Beschreibung

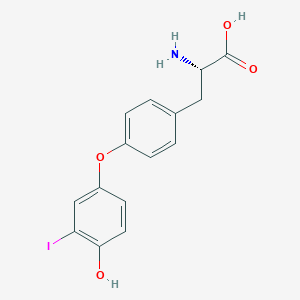

3’-Monoiodothyronine is a monoiodinated thyronine, a derivative of the amino acid tyrosine. It is an iodinated compound that plays a role in the thyroid hormone metabolism. The chemical formula for 3’-Monoiodothyronine is C15H14INO4, and it has a molar mass of 399.18 g/mol . This compound is part of the broader class of iodothyronines, which are crucial for various physiological processes, including growth, development, and metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3’-Monoiodothyronine can be synthesized through the iodination of L-thyronine. The process involves the reaction of L-thyronine with iodine and potassium iodide in an aqueous solution . The reaction typically occurs under controlled conditions to ensure the selective iodination at the 3’ position of the thyronine molecule.

Industrial Production Methods

Industrial production of 3’-Monoiodothyronine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The iodination reaction is carefully monitored to prevent over-iodination and to ensure the production of the desired monoiodinated product.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Monoiodothyronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diiodothyronine.

Reduction: Reduction reactions can remove the iodine atom, converting it back to thyronine.

Substitution: The iodine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.

Major Products Formed

Diiodothyronine: Formed through oxidation.

Thyronine: Formed through reduction.

Various substituted thyronines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

3’-Monoiodothyronine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other iodinated compounds.

Biology: Studied for its role in thyroid hormone metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in thyroid-related disorders.

Industry: Utilized in the production of diagnostic agents and as a standard in analytical chemistry.

Wirkmechanismus

3’-Monoiodothyronine exerts its effects by interacting with thyroid hormone receptors and influencing gene expression. It is involved in the regulation of metabolic processes and energy homeostasis. The compound acts by binding to nuclear receptors, which then modulate the transcription of target genes involved in metabolism, growth, and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Diiodothyronine: Another iodinated thyronine with two iodine atoms.

3,3’-Diiodothyronine: Similar structure but with iodine atoms at different positions.

Thyroxine (T4): Contains four iodine atoms and is a major thyroid hormone.

Triiodothyronine (T3): Contains three iodine atoms and is more potent than thyroxine.

Uniqueness

3’-Monoiodothyronine is unique due to its specific iodination at the 3’ position, which influences its biological activity and metabolic pathways. Unlike other iodinated thyronines, it has distinct effects on thyroid hormone metabolism and regulation .

Biologische Aktivität

3'-Monoiodothyronine (3'-T1) is a thyroid hormone metabolite that plays a significant role in various biological processes, particularly in the regulation of metabolism and neurotransmitter synthesis. This article delves into the biological activity of 3'-T1, discussing its mechanisms of action, physiological effects, and clinical implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is derived from the iodination of tyrosine residues in thyroglobulin within the thyroid gland. The synthesis involves the enzyme thyroid peroxidase, which catalyzes the iodination at the meta-position of the benzene ring of tyrosine, resulting in monoiodotyrosine intermediates that can couple to form more complex thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) .

Inhibition of Enzymatic Activity:

3'-T1 acts as a reversible inhibitor of tyrosine hydroxylase, an enzyme crucial for dopamine synthesis. This inhibition alters dopamine levels in model organisms such as Drosophila melanogaster, indicating its role in neurotransmitter regulation .

Thyroid Hormone Metabolism:

Research indicates that 3'-T1 is involved in the metabolic pathways of thyroid hormones. It has been shown to influence the kinetics of iodothyronines in patients with liver cirrhosis, affecting the turnover rates of T4 and reverse T3 (rT3) .

Physiological Effects

Metabolic Regulation:

this compound contributes to metabolic functions influenced by thyroid hormones. It has been associated with thermogenic responses and metabolic rate modulation, although its specific effects can vary based on physiological conditions .

Neurotransmitter Dynamics:

The compound's impact on neurotransmitter systems, particularly through dopamine modulation, suggests potential implications for mood regulation and cognitive functions. Elevated levels of 3'-T1 have been observed in certain pathological states, indicating a possible compensatory mechanism during thyroid dysfunction .

Clinical Implications

Thyroid Disorders:

In clinical settings, 3'-T1 levels are measured to assess thyroid function. Studies have shown that serum concentrations vary significantly among euthyroid, hypothyroid, and thyrotoxic patients. For instance, mean serum levels were found to be higher in thyrotoxic patients compared to those with normal thyroid function .

Case Studies:

A notable case involved a patient with severe hypothyroidism who exhibited elevated levels of 3'-T1 after treatment with levothyroxine. This suggests that monitoring 3'-T1 could provide insights into therapeutic efficacy and metabolic adjustments following hormone replacement therapy .

Data Summary

The following table summarizes key findings related to the biological activity and clinical relevance of this compound:

| Parameter | Euthyroid Patients | Hypothyroid Patients | Thyrotoxic Patients |

|---|---|---|---|

| Mean Serum Level (ng/dL) | 2.9 ± 1.7 | 2.1 ± 1.5 | 6.2 ± 3.9 |

| Clinical Significance | Baseline reference | Lower than euthyroid | Significantly elevated |

| Impact on Metabolism | Normal metabolic function | Impaired metabolism | Increased metabolic activity |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIUIJSMLKJUDC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197105 | |

| Record name | 3'-Monoiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-82-5 | |

| Record name | 3′-Iodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4732-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Monoiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Monoiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-IODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2RL113ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Monoiodo-L-thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.